molecular formula C16H16N2O4 B13890871 3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one

3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one

Cat. No.: B13890871
M. Wt: 300.31 g/mol
InChI Key: UFNUTZYGZKIWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one is a chemical compound for research and development. The molecular structure incorporates a morpholine carbonyl unit linked to a hydroxypyridinone scaffold, a motif of interest in medicinal chemistry. The pyridin-2-one core is a privileged structure in drug discovery, found in inhibitors targeting various enzymes, such as mutant isocitrate dehydrogenase (mIDH1) . The morpholine ring is a common feature in bioactive molecules, often used to improve solubility and pharmacokinetic properties . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C16H16N2O4/c19-14-9-13(10-17-15(14)20)11-1-3-12(4-2-11)16(21)18-5-7-22-8-6-18/h1-4,9-10,19H,5-8H2,(H,17,20)

InChI Key

UFNUTZYGZKIWOJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=CNC(=O)C(=C3)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyridin-2-one core.
  • Introduction of the 4-(morpholine-4-carbonyl)phenyl substituent via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling).
  • Amide bond formation to attach the morpholine-4-carbonyl group to the phenyl ring.

The key synthetic challenge is the selective functionalization of the pyridinone ring and the efficient coupling with the morpholine carbonyl-substituted phenyl boronic acid.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A reliable method for the formation of the 5-(4-(morpholine-4-carbonyl)phenyl) substituent on the pyridin-2-one core is through Suzuki coupling between a halogenated pyridin-2-one derivative and 4-(morpholine-4-carbonyl)phenylboronic acid.

Typical Reaction Conditions:

Parameter Details
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Base Sodium carbonate (Na2CO3) or lithium chloride (LiCl)
Solvent 1,2-Dimethoxyethane (DME), 1,4-dioxane, or mixture with water
Temperature 70–100 °C
Reaction Time 1–18 hours
Yield 12% to 81% depending on substrate and conditions

Example from Literature:

  • A mixture of N-(3-fluoro-4-(3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)phenyl) derivative and 4-(morpholine-4-carbonyl)phenylboronic acid was reacted with Pd(PPh3)4 and sodium carbonate in DME/water at 70 °C for 1–18 hours. The reaction afforded the coupled product in 81% yield after purification.

  • Another example involved stirring the reactants in 1,4-dioxane/water with Pd(PPh3)4 and lithium chloride at 100 °C for 1 hour, yielding 14 mg of crude product used in further steps.

Amide Bond Formation to Introduce Morpholine-4-carbonyl Group

The morpholine-4-carbonyl substituent on the phenyl ring is introduced via amide bond formation, often using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Typical Procedure:

  • Starting from 2-chloronicotinic acid derivatives, the amide bond is formed by reacting with morpholine or morpholine-containing amines in the presence of coupling reagents under reflux conditions.

  • For example, 2-chloro-4-fluoronicotinic acid is reacted with tert-butyl protected amines and morpholine derivatives in methanol under reflux for 1 hour, followed by purification.

Palladium-Catalyzed Formation of Pyridin-2-one Core

The pyridin-2-one motif can be formed by palladium-catalyzed intramolecular cyclization or substitution reactions involving halogenated nicotinic acid derivatives.

Example:

  • 4-(((cis)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)-2-chloronicotinic acid was used as a precursor. Under basic conditions with palladium catalysis, the pyridin-2-one ring was formed with the morpholine-4-carbonyl substituent introduced at the 3-position.

Summary of Key Experimental Data

Step Reagents/Conditions Yield (%) Notes
Amide bond formation 2-chloro-4-fluoronicotinic acid + morpholine amine, HATU, MeOH, reflux 1 h Not specified Purification by preparative HPLC; formation of pyridin-2-one motif
Suzuki coupling (Step B) Aryl iodide + 4-(morpholine-4-carbonyl)phenylboronic acid, Pd(PPh3)4, Na2CO3, DME/H2O, 70 °C, 1–18 h 81% Purified by silica gel chromatography
Suzuki coupling (Step F) Aryl iodide + 4-(morpholine-4-carbonyl)phenylboronic acid, Pd(PPh3)4, LiCl, dioxane/H2O, 100 °C, 1 h Not specified Crude product used directly in next step
Suzuki coupling (Step C) Aryl iodide + 4-(morpholine-4-carbonyl)phenylboronic acid, Pd(PPh3)4, Cs2CO3, DME, 85 °C, 15 h 12% Purified by silica gel flash chromatography

Analytical Characterization

The synthesized compound is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the morpholine-4-carbonyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one is a chemical compound that has applications as an inhibitor of catechol O-methyltransferase (COMT) and in the treatment of psychotic disorders . Morpholines are compounds containing morpholine as part of their structure .

Chemical Identifiers

  • CAS Number: Information not available in the provided search results.
  • PubChem CID: Information not available in the provided search results.
  • Molecular Formula: N1C(=O)C(O)=CC(C=2C=CC(=CC=2)C(=O)N2CCOCC2)=C1N1C(=O)C(O)=CC(C=2C=CC(=CC=2)C(=O)N2CCOCC2)=C1

Potential Applications

  • Inhibitor of Catechol O-Methyltransferase (COMT): This compound is identified as an inhibitor of COMT, an enzyme involved in the metabolism of catecholamines .
  • Treatment of Psychotic Disorders: Due to its COMT inhibitory activity, it is indicated for use in the treatment of psychotic disorders .

Related Compounds

  • 3-hydroxy-5-[3-(trifluoromethoxy)phenyl]-1h-pyridin-2-one: This is another chemical compound with potential applications as an inhibitor of catechol O-methyltransferase .
  • 5-[4-chloro-3-(trifluoromethyl)phenyl]-3-hydroxy-1-methylpyridin-2-one: A chemical compound whose application is not available in the provided search results .
  • (Z)-4-hydroxy-2-((1-methyl-4-(4-(morpholine-4-carbonyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)benzofuran-3(2H)-one: A compound with a morpholine-4-carbonylphenyl group, investigated for its chemical structure and properties .

Mechanism of Action

The mechanism of action of 3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridin-2-one derivatives from the literature serve as structural analogues for comparison:

Compound ID Core Structure Position 3 Substituent Position 5 Substituent Key Functional Groups
Target Pyridin-2-one Hydroxyl 4-(Morpholine-4-carbonyl)phenyl Morpholine, carbonyl
73 (Ev1) Pyridin-2-one Biphenyl Phenylamino Aryl, amine
74 (Ev1) Pyridin-2-one 3-Chlorophenyl Phenylamino Chloro, amine
75 (Ev1) Pyridin-2-one 3-Acetylphenyl Phenylamino Acetyl, amine
Pyridin-2-one(1) (Ev3) Pyridin-2-one 4-Acetylphenyl 4-(Dimethylamino)phenyl Acetyl, dimethylamino, dicarbonitrile

Key Observations:

  • Hydrogen-Bonding Capacity: The hydroxyl group at position 3 in the target contrasts with the aryl or acetyl groups in analogues, enabling stronger hydrogen-bond donor activity compared to 73–75 .
  • Electronic Effects: The electron-withdrawing morpholine carbonyl may reduce electron density on the pyridin-2-one ring compared to the electron-donating dimethylamino group in ’s compound 1, altering reactivity and binding interactions .

Physical Properties

Property Target (Expected) 73 (Ev1) 74 (Ev1) 75 (Ev1)
Melting Point (°C) ~250–300 (est.) Not reported Not reported Not reported
Solubility Moderate (Polar) Low (Aromatic) Low (Halogenated) Moderate (Acetyl)
Spectral Data Distinct IR (C=O, OH) NMR-confirmed aryl NMR-confirmed chloro NMR-confirmed acetyl

Notes:

  • The morpholine group’s polarity likely increases the target’s solubility in polar solvents compared to 73–75 .
  • IR spectroscopy would show characteristic stretches for the carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups.

Biological Activity

3-Hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one, a compound with significant biological activity, has attracted attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

The compound's molecular formula is C16H18N2O3, with a molecular weight of 300.31 g/mol. It features a pyridine ring substituted with a hydroxyl group and a morpholine-4-carbonyl phenyl group. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC16H18N2O3
Molecular Weight300.31 g/mol
XLogP3-AA0.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Antimicrobial Activity

Research indicates that derivatives of pyridin-2-one compounds exhibit antimicrobial properties. A study highlighted the potential of similar compounds in inhibiting bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves interference with bacterial cell wall synthesis and protein function.

Enzyme Inhibition

The compound has been identified as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme implicated in neurotransmitter metabolism. Inhibition of COMT can lead to increased levels of catecholamines, which may have therapeutic implications for conditions such as Parkinson's disease and depression .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation . These effects could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory study, various concentrations of the compound were tested against MRSA strains. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

Case Study 2: Neuroprotective Potential

A study exploring the neuroprotective effects of the compound on neuronal cell cultures indicated that it could mitigate oxidative stress-induced damage. This suggests possible applications in neurodegenerative diseases where oxidative stress is a contributing factor .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting COMT, the compound alters neurotransmitter levels, potentially improving cognitive function.
  • Antimicrobial Action : The compound disrupts bacterial metabolism and cell wall integrity.
  • Anti-inflammatory Pathways : It modulates inflammatory cytokines, reducing chronic inflammation.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including condensation of morpholine-4-carbonyl precursors with pyridin-2-one derivatives. Key steps involve protecting the hydroxyl group, coupling reactions (e.g., Suzuki-Miyaura for aryl groups), and deprotection. For example, analogous pyridin-2-one derivatives were synthesized using trifluoroacetic acid-mediated cyclization, achieving yields of 19–67% depending on substituents . Purification often involves column chromatography and crystallization, with structural confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly the hydroxy group (δ ~12 ppm) and morpholine carbonyl resonance (δ ~165–170 ppm).
  • IR : Confirms carbonyl (C=O, ~1650–1750 cm1^{-1}) and hydroxyl (O-H, ~3200–3500 cm1^{-1}) functionalities.
  • Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction : For unambiguous structural assignment, single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

Q. How can researchers address purity challenges during synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection monitors impurities (e.g., unreacted intermediates).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvents.
  • Reference Standards : Use pharmacopeial-grade impurities (e.g., [1-hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for calibration .

Advanced Research Questions

Q. How can crystallographic data resolve structural contradictions in derivatives of this compound?

  • Methodological Answer : X-ray crystallography with SHELX software (e.g., SHELXL) refines structural ambiguities, such as tautomerism in the pyridin-2-one ring or conformation of the morpholine moiety. For example, the BTK kinase inhibitor complex (PDB: 6HRP) used SHELX-refined data to confirm binding interactions, including hydrogen bonds between the morpholine carbonyl and kinase residues .

Q. What experimental designs are optimal for evaluating kinase inhibition activity?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with BTK or related kinases. Pre-incubate the compound with recombinant kinase and ATP, then quantify residual ATP.
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) using the BTK crystal structure (6HRP) to predict binding modes. Focus on interactions between the morpholine group and hinge region residues .
  • Cellular Validation : Test in B-cell lines (e.g., Ramos cells) with Western blotting for phosphorylated BTK (Tyr223) .

Q. How can researchers analyze discrepancies in pharmacological data (e.g., toxicity vs. efficacy)?

  • Methodological Answer :

  • Dose-Response Curves : Use GraphPad Prism to model IC50_{50} values and assess therapeutic windows.
  • Toxicokinetics : In Sprague-Dawley rats, measure plasma concentrations and organ-specific toxicity (e.g., liver enzymes). Compare with analgesic efficacy in hot-plate tests .
  • Metabolite Profiling : LC-MS/MS identifies metabolites that may contribute to off-target effects .

Q. What strategies improve the solubility and bioavailability of this compound?

  • Methodological Answer :

  • Salt Formation : Screen with hydrochloride or sodium salts to enhance aqueous solubility.
  • Prodrug Design : Modify the hydroxyl group to a phosphate ester (cleaved in vivo).
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release, as demonstrated for similar pyridin-2-one derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.